Neodymium(III) sulfate octahydrate

Description

Overview of Neodymium(III) Chemistry and Rare Earth Element Research Significance

Neodymium (Nd) is a rare earth element with the atomic number 60. miningdigital.com It belongs to the lanthanide series and is known for its characteristic +3 oxidation state in compounds, forming the Nd³⁺ ion. wikipedia.org The chemistry of neodymium is largely defined by the behavior of this ion, which imparts distinct magnetic and optical properties to its compounds. wikipedia.orgsciencehistory.org These properties are a direct result of its complex electron configuration, specifically the arrangement of electrons in the 4f subshell. sciencehistory.org

The significance of rare earth elements, including neodymium, in research and technology is substantial. sciencehistory.org Their unique electronic structures give rise to applications in diverse fields such as magnetism, catalysis, and optics. sciencehistory.org Neodymium, for instance, is a critical component in the formulation of high-strength permanent magnets (NdFeB magnets), which are indispensable in modern electronics, electric vehicles, and wind turbines. miningdigital.comsciencehistory.org The distinct light absorption and emission characteristics of neodymium compounds also make them valuable in lasers and as colorants for glass. miningdigital.comwikipedia.org Research into neodymium compounds like Neodymium(III) sulfate (B86663) octahydrate is driven by the need to understand and harness these properties for advanced material development.

Historical Development and Key Milestones in Neodymium(III) Sulfate Octahydrate Studies

The story of this compound begins with the discovery of its constituent element, neodymium. In 1885, Austrian chemist Carl Auer von Welsbach successfully separated didymium, which was then considered an element, into two new elements: neodymium and praseodymium. wikipedia.orgsciencehistory.org This breakthrough paved the way for the investigation of their individual compounds.

Early studies on neodymium compounds were primarily focused on their fundamental chemical and physical properties. A significant milestone in the specific study of this compound was the determination of its crystal structure. Research conducted by Fitzwater and Rundle in 1952 provided crucial insights into the arrangement of atoms within the compound. wikipedia.org Subsequent research has focused on various aspects of this compound, including its thermal decomposition behavior and spectroscopic properties. The development of advanced analytical techniques has allowed for a more detailed understanding of its characteristics.

Scope and Research Focus of this compound Investigations

Current research on this compound is multifaceted, exploring its potential in various scientific and technological domains. A primary area of investigation is its application as a precursor in the synthesis of other neodymium-containing materials. Its use as a catalyst in chemical reactions is also a subject of study. thermofisher.comthermofisher.com

Furthermore, the compound serves as a model system for fundamental research into the properties of rare earth sulfates. Investigations into its spectroscopic and magnetic properties contribute to a broader understanding of the behavior of f-block elements. uwaterloo.ca The unique solubility characteristics of Neodymium(III) sulfate, which decreases with increasing temperature, also present an interesting area for physicochemical studies. wikipedia.org The focus of these investigations is to build a comprehensive knowledge base that can be leveraged for the development of new materials and technologies.

Data on this compound

| Property | Value |

| Chemical Formula | Nd₂(SO₄)₃·8H₂O |

| Molar Mass | 720.78 g/mol |

| Appearance | Pink to reddish-violet crystals |

| Crystal System | Monoclinic |

| CAS Number | 13477-91-3 |

Propriétés

IUPAC Name |

neodymium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUARGWNXMWCLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16Nd2O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648478 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-91-3 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Science of Neodymium Iii Sulfate Octahydrate

Classical Precipitation and Recrystallization Techniques

The synthesis of neodymium(III) sulfate (B86663) octahydrate often relies on classical chemical precipitation and recrystallization methods. These techniques are foundational in inorganic synthesis and provide reliable routes to obtain this hydrated salt.

Reaction of Neodymium(III) Oxide with Sulfuric Acid for Octahydrate Formation

Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O webqc.org

This process involves the protonation of the oxide, leading to the formation of neodymium(III) cations (Nd³⁺) and water, followed by the combination of the neodymium cations with sulfate anions (SO₄²⁻) in the solution.

To obtain the octahydrate form, Nd₂(SO₄)₃·8H₂O, the resulting solution is typically subjected to controlled evaporation or cooling. homescience.netreddit.com Neodymium(III) sulfate exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. wikipedia.orgsciencemadness.org This property is crucial for its crystallization. By carefully heating the solution, the less soluble neodymium(III) sulfate precipitates out, allowing for its separation from more soluble impurities, such as iron sulfate, which may be present if the neodymium source is from recycled magnets. sciencemadness.org The resulting violet-red or pink crystals are the octahydrate form of the salt. wikipedia.orgottokemi.com

The purity of the final product can be influenced by the purity of the initial neodymium oxide and the reaction conditions. For instance, the presence of iron impurities in the starting material can lead to a yellowish or brownish coloration of the solution. homescience.net

Alternative Precipitation Routes (e.g., from Perchlorate (B79767) and Sulfate Salts)

An alternative laboratory-scale synthesis involves the reaction between neodymium(III) perchlorate (Nd(ClO₄)₃) and a sulfate salt, such as sodium sulfate (Na₂SO₄). wikipedia.org This method relies on the precipitation of the less soluble neodymium(III) sulfate from the aqueous solution. The reaction can be represented as:

2Nd(ClO₄)₃ + 3Na₂SO₄ → Nd₂(SO₄)₃(s) + 6NaClO₄

This double displacement reaction takes advantage of the lower solubility of neodymium(III) sulfate compared to the other salts in the mixture. The solid precipitate of neodymium(III) sulfate can then be filtered, washed, and dried to yield the desired product. While effective, this method may be less common for large-scale production due to the potential hazards associated with perchlorate salts. pnas.org

Controlled Crystallization Strategies for Phase Purity and Morphology

Controlling the crystallization process is paramount for obtaining neodymium(III) sulfate octahydrate with high phase purity and desired crystal morphology. Various strategies have been developed to enhance these properties.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal synthesis is a technique that employs high temperatures and pressures to increase the solubility of reactants and promote the growth of well-defined crystals. This method has been utilized to produce various neodymium compounds, including oxides and carbonates, with enhanced crystallinity. researchgate.netresearchgate.net While specific detailed research on the direct hydrothermal synthesis of this compound is less common in the provided results, the principles of hydrothermal synthesis suggest it could be a viable method for producing highly crystalline Nd₂(SO₄)₃·8H₂O. The process generally leads to products with good dispersity, high purity, and controlled morphology. sci-hub.se

Antisolvent Crystallization and Crystal Habit Modification

Antisolvent crystallization is a technique used to induce precipitation by adding a second solvent in which the solute is sparingly soluble. uct.ac.zauct.ac.za This method has been investigated for the recovery of this compound from aqueous solutions. uct.ac.zauct.ac.za In this process, an antisolvent, such as ethanol (B145695), is added to an aqueous solution of neodymium(III) sulfate. The addition of ethanol reduces the solubility of the neodymium sulfate, causing it to precipitate out of the solution as the octahydrate. uct.ac.zauct.ac.za

This technique allows for control over the particle size and morphology of the resulting crystals. Research has shown that varying the ratio of the antisolvent (organic) to the aqueous solution and the seed loading can significantly impact the yield and crystal characteristics. uct.ac.zauct.ac.za

| Parameter | Effect on Crystallization | Research Findings |

| Organic-to-Aqueous Ratio | Higher ratios lead to increased supersaturation and higher yields. | Increasing the ratio from 0.8 to 1.4 increased the mean particle size from 106.1 µm to 141.4 µm due to agglomeration. uct.ac.zauct.ac.za The product yield also increased from 44% to 90%. uct.ac.za |

| Seed Loading | The addition of seed crystals can control nucleation and growth, leading to a narrower particle size distribution. | Seed loadings above a critical value resulted in smaller final particle sizes with a narrower distribution. uct.ac.zauct.ac.za |

The morphology of the crystals obtained through antisolvent crystallization is typically plate-like. uct.ac.zauct.ac.za At higher organic-to-aqueous ratios, the plates can become thinner, more rounded, and layered. uct.ac.zauct.ac.za

Precursor Approaches for this compound Synthesis

In some synthetic strategies, this compound can be considered a precursor for other neodymium compounds. For example, anhydrous neodymium(III) sulfate, formed by heating the octahydrate, can be used in the synthesis of neodymium sulfides through carbothermic reduction. researchgate.net The dehydration of the octahydrate to the anhydrous form is a critical initial step in these processes. researchgate.net The thermal decomposition of this compound proceeds through the formation of a pentahydrate at around 40°C and a dihydrate at 145°C, before becoming anhydrous at 290°C. wikipedia.org

Furthermore, various neodymium-containing precursors, such as neodymium nitrate (B79036) hexahydrate, are used in methods like hydrothermal synthesis to produce neodymium oxides and their nanocomposites. sci-hub.se While not a direct synthesis of the sulfate octahydrate, these precursor-based methods highlight the role of different neodymium salts in the broader landscape of neodymium chemistry.

Utilization of Neodymium Nitrate Precursors

The synthesis of this compound can be effectively achieved using Neodymium(III) nitrate as a starting precursor. This process typically involves a two-step conversion. First, the Neodymium(III) nitrate is thermally decomposed to produce Neodymium(III) oxide. This intermediate oxide is then dissolved in sulfuric acid to yield Neodymium(III) sulfate.

The initial step involves the thermal decomposition of Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O). When heated to elevated temperatures, it decomposes to form Neodymium(III) oxide (Nd₂O₃). wikipedia.org The subsequent and final step is the reaction of the synthesized Neodymium(III) oxide with sulfuric acid (H₂SO₄). wikipedia.org The chemical equation for this reaction is:

Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O wikipedia.org

To obtain the octahydrate form, the resulting Neodymium(III) sulfate solution is then carefully subjected to crystallization. This is typically achieved through the controlled evaporation of the aqueous solution. It is noteworthy that Neodymium(III) sulfate exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. wikipedia.org Therefore, the crystallization process is often carried out at or below room temperature to maximize the yield of the octahydrate crystals.

The general procedure involves dissolving the Neodymium(III) oxide powder in a stoichiometric amount of dilute sulfuric acid. The mixture is heated and stirred until the oxide is completely dissolved. homescience.net After dissolution, the solution is filtered to remove any insoluble impurities. The clear filtrate is then allowed to evaporate slowly at ambient temperature. Over time, pink, crystalline this compound precipitates from the solution.

| Step | Reactants | Intermediate/Final Product | Key Process |

| 1 | Neodymium(III) nitrate hexahydrate | Neodymium(III) oxide | Thermal Decomposition |

| 2 | Neodymium(III) oxide, Sulfuric acid | Neodymium(III) sulfate solution | Dissolution |

| 3 | Neodymium(III) sulfate solution | This compound | Crystallization |

Recovery Pathways from Neodymium-Containing Waste Streams (e.g., Nd-Fe-B Magnets)

The recovery of neodymium from waste streams, particularly from scrap Neodymium-Iron-Boron (Nd-Fe-B) permanent magnets, represents a significant and increasingly important source of this rare earth element. Hydrometallurgical processes are commonly employed for this purpose, often culminating in the crystallization of this compound.

A prominent recovery method involves the dissolution of the magnet scrap in sulfuric acid. pilgaardelements.comreddit.com This process leaches the neodymium and iron from the magnet material into an acidic solution. The U.S. Bureau of Mines has developed a hydrometallurgical process that involves the dissolution of Nd-Fe-B magnet scrap in sulfuric acid, followed by a selective precipitation step. pilgaardelements.com In this process, a double salt, such as a neodymium-alkali sulfate, is precipitated. This intermediate is then more easily converted into other high-purity neodymium compounds. pilgaardelements.com

One specific approach involves an initial treatment of the scrap magnets, which may include demagnetization through heating and crushing to a fine powder. wikipedia.org Subsequently, the powdered magnet material is leached with a sulfuric acid solution. Research has shown that oxidative roasting of the magnet scrap prior to leaching can enhance the selective dissolution of neodymium over iron. crystalls.info

In one studied method, the optimal conditions for leaching were identified as using a 2.0 M sulfuric acid solution at a specific temperature and for a set duration, which resulted in high leaching yields for both neodymium and iron. crystalls.info Following the leaching step, neodymium can be selectively separated from the iron-rich solution. This is often achieved by precipitating the neodymium as a double sulfate salt, for instance, by adding sodium sulfate to the leachate. crystalls.info This process has demonstrated a neodymium recovery of up to 98%. reddit.com

Another innovative technique utilizes ammonium (B1175870) persulfate to leach the ground magnet samples, which also results in the recovery of neodymium sulfate crystals. wikipedia.org This method has been shown to be highly efficient, with over 98% of the Nd-Fe-B magnet being leached in a short reaction time under optimized conditions. wikipedia.org

The table below summarizes key findings from research on the recovery of neodymium from Nd-Fe-B magnet scrap via sulfation pathways.

| Recovery Method | Leaching Agent | Key Process Steps | Reported Neodymium Recovery/Leaching Efficiency | Reference |

| Hydrometallurgical Dissolution-Precipitation | Sulfuric Acid (H₂SO₄) | Dissolution of scrap, precipitation of a neodymium-alkali sulfate double salt. | Not specified | pilgaardelements.com |

| Sulfuric Acid Dissolution with Double Salt Precipitation | Sulfuric Acid (H₂SO₄) and Sodium Sulfate | Dissolution in H₂SO₄, followed by precipitation of a sodium double salt. | 98% | reddit.com |

| Oxidation Roasting and Sulfuric Acid Leaching | Sulfuric Acid (H₂SO₄) | Oxidative roasting of scrap, followed by leaching with H₂SO₄ and precipitation with sodium sulfate. | 99.4% (leaching yield) | crystalls.info |

| Ammonium Persulfate Leaching | Ammonium Persulfate ((NH₄)₂S₂O₈) | Leaching of ground magnet with ammonium persulfate solution, followed by selective crystallization of neodymium sulfate. | >98% (leaching of magnet) | wikipedia.org |

Advanced Crystallographic Investigations and Structural Elucidation of Neodymium Iii Sulfate Octahydrate

Determination of Crystal System and Space Group Symmetry

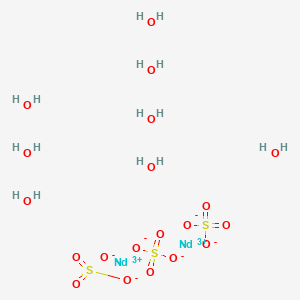

Neodymium(III) sulfate (B86663) octahydrate, with the chemical formula Nd₂(SO₄)₃·8H₂O, crystallizes in the monoclinic system. wikipedia.org This classification indicates that the crystal has three unequal axes, with one axis perpendicular to the other two, which are not perpendicular to each other. The specific space group for this compound is C2/c. wikipedia.org This space group designation provides a detailed description of the symmetry elements present within the crystal lattice, including rotation axes, mirror planes, and inversion centers. The determination of the crystal system and space group is a fundamental step in crystallographic analysis, providing the framework for understanding the arrangement of atoms in the crystal.

Precision Refinement of Unit Cell Parameters and Anisotropy

The unit cell is the basic building block of a crystal, and its dimensions are known as unit cell parameters. For neodymium(III) sulfate octahydrate, these parameters have been precisely determined. wikipedia.org The anisotropy of a crystal refers to the directional dependence of its physical properties, which is a direct consequence of the non-uniform arrangement of atoms in the crystal lattice. pageplace.de

| Parameter | Value |

|---|---|

| a | 13.76 Å |

| b | 7.20 Å |

| c | 18.65 Å |

| α | 90° |

| β | Not specified |

| γ | 90° |

Detailed Analysis of Neodymium(III) Cation Coordination Environment within the Crystal Lattice

In the crystal structure of this compound, the neodymium(III) (Nd³⁺) cation is the central metal ion. The coordination environment of a cation refers to the arrangement of atoms or ions that are directly bonded to it. In many neodymium compounds, the Nd³⁺ ion is often nine-coordinated, typically with oxygen atoms from surrounding ligands. nih.govresearchgate.net This nine-coordination often results in a distorted tricapped trigonal prismatic geometry. nih.govresearchgate.net The larger size of the Nd³⁺ ion compared to other lanthanides can lead to an increase in the coordination number and bond distances. nih.gov

Examination of Sulfate Anion Geometry and Hydrogen Bonding Networks

The sulfate anion (SO₄²⁻) in the crystal structure is tetrahedral. researchgate.net These tetrahedral anions are linked to the neodymium(III) cations. researchgate.net A crucial aspect of the crystal structure of hydrated salts is the extensive network of hydrogen bonds. acs.org In this compound, the water molecules of hydration and the sulfate anions are involved in a complex three-dimensional hydrogen-bonding network. tandfonline.comresearchgate.net These hydrogen bonds play a significant role in stabilizing the crystal structure. acs.org The oxygen atoms of the sulfate anions act as hydrogen bond acceptors, forming connections with the hydrogen atoms of the water molecules. nih.gov

Methodologies for Crystal Structure Determination: X-ray Diffraction and Neutron Diffraction

The primary techniques used to determine the crystal structure of compounds like this compound are X-ray diffraction and neutron diffraction. iaea.orgmdpi.com

X-ray Diffraction: This is a standard laboratory technique that provides detailed information about the arrangement of atoms in a crystal. mpg.de By analyzing the pattern of diffracted X-rays, crystallographers can determine the crystal system, space group, and unit cell parameters. pageplace.de Single-crystal X-ray diffraction is particularly powerful for elucidating the precise positions of atoms and the details of molecular conformation and packing. mdpi.com

Spectroscopic Characterization and Electronic Structure Probing of Neodymium Iii Sulfate Octahydrate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides a powerful lens through which to examine the chemical bonding and structural arrangement of neodymium(III) sulfate (B86663) octahydrate. By probing the vibrational modes of the constituent ions and molecules, a detailed picture of the local chemical environment can be constructed.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Assessment

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and assessing the nature of chemical bonds within Nd₂(SO₄)₃·8H₂O. The infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of the sulfate ions (SO₄²⁻), water of hydration (H₂O), and the interactions between them.

The sulfate ion, with tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate asymmetric stretching (ν₃), and the triply degenerate asymmetric bending (ν₄) modes. In the crystalline environment of neodymium(III) sulfate octahydrate, the site symmetry of the sulfate ion is lowered, leading to the splitting of the degenerate modes and the activation of otherwise infrared-inactive modes. arizona.edu

The presence of water molecules is clearly indicated by broad absorption bands in the O-H stretching region (typically 3200-3600 cm⁻¹) and bending vibrations around 1600-1630 cm⁻¹. The nature and position of these bands can provide information about the strength of hydrogen bonding within the crystal lattice. nih.gov The interaction between the neodymium ion and the surrounding water and sulfate ligands can also influence the vibrational frequencies.

Table 1: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3200-3600 | Stretching vibrations of coordinated and lattice water |

| δ(H-O-H) | ~1630 | Bending vibrations of water molecules |

| ν₃(SO₄²⁻) | ~1100-1200 | Asymmetric stretching of sulfate ions (often split) |

| ν₁(SO₄²⁻) | ~1000 | Symmetric stretching of sulfate ions (may become IR active) |

| ν₄(SO₄²⁻) | ~600-650 | Asymmetric bending of sulfate ions (often split) |

| ν₂(SO₄²⁻) | ~450 | Symmetric bending of sulfate ions (may become IR active) |

Note: The exact positions of the peaks can vary slightly depending on the specific crystalline environment and the presence of hydrogen bonding.

Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprinting

Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. This technique is particularly sensitive to the vibrations of the crystal lattice and the symmetric vibrations of the sulfate ions.

In the Raman spectrum of Nd₂(SO₄)₃·8H₂O, the symmetric stretching mode (ν₁) of the sulfate ion, which is often weak or forbidden in the infrared spectrum of the free ion, typically shows a strong, sharp peak. The bending modes (ν₂ and ν₄) and the asymmetric stretching mode (ν₃) of the sulfate ion are also observable, and their splitting provides further evidence for the reduction of sulfate ion symmetry in the crystal. nih.govresearchgate.net

Electronic and Optical Spectroscopic Investigations

The electronic and optical properties of this compound are dominated by the electronic transitions within the 4f shell of the Nd³⁺ ion. Spectroscopic techniques that probe these transitions are essential for understanding its optical response and luminescent behavior.

Diffuse Reflection Spectroscopy (DRS) for Optical Response and Electronic Transitions of Nd³⁺ Ions

Diffuse Reflection Spectroscopy (DRS) is a powerful technique for studying the optical properties of powdered solid samples. For this compound, the DRS spectrum reveals a series of sharp absorption bands in the visible and near-infrared regions. These bands arise from the parity-forbidden f-f electronic transitions of the Nd³⁺ ion, which gain intensity through interactions with the crystal field. researchgate.net

The transitions originate from the ⁴I9/2 ground state to various excited states of the 4f³ electronic configuration. nih.gov The positions and intensities of these absorption bands are sensitive to the local environment of the Nd³⁺ ion, including the coordination number and the nature of the surrounding ligands (sulfate ions and water molecules). The study of hypersensitive transitions, which are particularly sensitive to the crystal field, can provide detailed information about the coordination sphere of the neodymium ion. researchgate.net

Table 2: Selected Electronic Transitions of Nd³⁺ in this compound Observed by DRS

| Transition from ⁴I9/2 to Excited State | Approximate Wavelength (nm) |

| ⁴F3/2 | ~870 |

| ⁴F5/2, ²H9/2 | ~800 |

| ⁴F7/2, ⁴S3/2 | ~740 |

| ⁴G5/2, ²G7/2 | ~580 |

| ⁴G7/2, ⁴G9/2, ²K13/2 | ~520 |

| ²G9/2, ²D3/2, ²K15/2 | ~500 |

| ²P1/2 | ~430 |

Note: The exact wavelengths can vary based on the specific host material and measurement conditions. researchgate.netresearchgate.net

Photoluminescence (PL) Spectroscopy for Defect States and Luminescent Properties

Photoluminescence (PL) spectroscopy is a key technique for investigating the luminescent properties of this compound. Upon excitation with a suitable light source, the Nd³⁺ ions can be promoted to higher energy levels. They then relax non-radiatively to the metastable ⁴F3/2 level, from which they decay radiatively to lower-lying levels, resulting in characteristic near-infrared (NIR) emission. nih.gov

The most prominent emission bands are typically observed for the ⁴F3/2 → ⁴I11/2 (around 1060 nm) and ⁴F3/2 → ⁴I9/2 (around 890 nm) transitions. nih.govisuct.ru The presence of water molecules in the coordination sphere of the Nd³⁺ ion is known to be a significant quenching pathway for the luminescence due to the high vibrational energy of the O-H bonds, which can non-radiatively de-excite the excited Nd³⁺ ion. researchgate.net The efficiency of luminescence is therefore highly dependent on the degree of hydration and the shielding of the Nd³⁺ ion from O-H vibrations.

Theoretical Studies on Electronic Band Structure and Orbital Contributions (e.g., Ab Initio Calculations)

Theoretical calculations, such as those based on density functional theory (DFT), provide fundamental insights into the electronic structure of this compound. These ab initio calculations can be used to determine the electronic band structure, the density of states (DOS), and the contributions of different atomic orbitals to the electronic states.

For lanthanide compounds, the 4f electrons of the neodymium ion play a crucial role in determining the electronic and magnetic properties. Theoretical studies on similar lanthanide sulfates have shown that the top of the valence band is typically dominated by the p-orbitals of the oxygen atoms from the sulfate groups, while the conduction band bottom is primarily formed by the d-orbitals of the lanthanide ion. nih.gov

The localized 4f orbitals of neodymium give rise to flat bands within the band structure. ucl.ac.uk The positions of these 4f states relative to the valence and conduction bands are critical for understanding the optical and luminescent properties. For instance, in some neodymium compounds, the occupied 4f states can lie above the main valence band, influencing the band gap. ucl.ac.uk

By calculating the partial density of states (PDOS), the contributions of the Nd 4f, O 2p, and S 3p orbitals to the total electronic structure can be disentangled. researchgate.net This allows for a detailed understanding of the chemical bonding and the nature of the electronic transitions observed in spectroscopic experiments. Theoretical modeling can also aid in the interpretation of vibrational spectra by calculating the expected vibrational frequencies and modes.

Thermal Behavior and Decomposition Pathways of Neodymium Iii Sulfate Octahydrate

Dehydration Processes and Stability of Hydrate (B1144303) Forms (e.g., Pentahydrate, Dihydrate, Anhydrous)

Neodymium(III) sulfate (B86663) octahydrate, the most common hydrate form, undergoes a sequential dehydration process upon heating, losing its water of crystallization in distinct stages to form lower hydrates before becoming fully anhydrous. wikipedia.orgnih.gov The stability of these hydrated forms is temperature-dependent.

The initial decomposition of the octahydrate (Nd₂(SO₄)₃·8H₂O) begins at approximately 40°C, where it loses three water molecules to form the pentahydrate (Nd₂(SO₄)₃·5H₂O). wikipedia.orgnih.gov This pentahydrate form is stable until the temperature is further increased. Upon continued heating to 145°C, the pentahydrate undergoes further dehydration to form the dihydrate (Nd₂(SO₄)₃·2H₂O). wikipedia.orgnih.gov The final step in the dehydration process is the transition to the anhydrous form (Nd₂(SO₄)₃), which occurs at around 290°C. wikipedia.org Some studies suggest this final dehydration may occur at up to 300°C. The anhydrous neodymium sulfate is stable over a significant temperature range before further decomposition occurs. researchgate.net

The dehydration process can be summarized in the following stages:

Stage 1: Nd₂(SO₄)₃·8H₂O → Nd₂(SO₄)₃·5H₂O + 3H₂O

Stage 2: Nd₂(SO₄)₃·5H₂O → Nd₂(SO₄)₃·2H₂O + 3H₂O

Stage 3: Nd₂(SO₄)₃·2H₂O → Nd₂(SO₄)₃ + 2H₂O

| Hydrate Form | Chemical Formula | Decomposition Temperature (°C) | Resulting Product |

|---|---|---|---|

| Octahydrate | Nd₂(SO₄)₃·8H₂O | 40 | Pentahydrate |

| Pentahydrate | Nd₂(SO₄)₃·5H₂O | 145 | Dihydrate |

| Dihydrate | Nd₂(SO₄)₃·2H₂O | 290 | Anhydrous |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of materials like neodymium(III) sulfate octahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.

For rare earth sulfate hydrates, TGA curves typically show distinct steps corresponding to the loss of water molecules at different temperatures. researchgate.net The temperatures for these mass losses in this compound align with the dehydration stages mentioned previously. Following complete dehydration, the anhydrous neodymium sulfate remains stable until much higher temperatures. TGA and DTA studies have shown that the decomposition of anhydrous Nd₂(SO₄)₃ begins at approximately 1070 K (797 °C). researchgate.net

The kinetic parameters of these decomposition steps, such as activation energy and the reaction mechanism, can be determined from TGA/DTA data collected at various heating rates. Methods like the Kissinger and Coats-Redfern models are often employed for these calculations. researchgate.netpku.edu.cnmdpi.com These analyses provide a deeper understanding of the energy barriers and the physical or chemical processes that govern the decomposition at each stage. For instance, studies on similar metal sulfates have used these methods to determine the kinetic models that best describe each stage of dehydration and decomposition. researchgate.net

Formation of Neodymium Oxysulfate Phases

Following the complete dehydration of this compound, the resulting anhydrous Nd₂(SO₄)₃ undergoes further decomposition at elevated temperatures. This high-temperature decomposition does not proceed directly to the final neodymium oxide (Nd₂O₃). Instead, it involves the formation of intermediate oxysulfate phases.

The decomposition of anhydrous rare earth sulfates typically proceeds through the formation of an oxysulfate. researchgate.net For neodymium, the decomposition of Nd₂(SO₄)₃ leads to the formation of neodymium oxysulfate (Nd₂O₂SO₄). This process involves the loss of sulfur oxides. The decomposition of anhydrous neodymium sulfate, and thus the formation of the oxysulfate phase, has been observed to start at temperatures around and above 700-800°C. researchgate.net This oxysulfate is a stable intermediate phase before the final decomposition to neodymium(III) oxide at even higher temperatures.

The decomposition pathway can be represented as: Nd₂(SO₄)₃(s) → Nd₂O₂SO₄(s) + 2SO₃(g)

Investigation of Thermal Expansion Characteristics

The thermal expansion of anhydrous neodymium(III) sulfate is a critical property, particularly for applications involving temperature changes. Anhydrous neodymium sulfate crystallizes in a monoclinic structure, similar to other rare earth sulfates like praseodymium sulfate. researchgate.net

Studies on the closely related praseodymium sulfate (Pr₂(SO₄)₃), which shares the same monoclinic C2/c space group, have revealed highly anisotropic thermal expansion. researchgate.net This means that the material expands and contracts at different rates along its different crystallographic axes upon heating or cooling. It is expected that anhydrous neodymium(III) sulfate exhibits similar behavior. researchgate.net

Aqueous Solution Chemistry and Solid Liquid Equilibria Involving Neodymium Iii Sulfate Octahydrate

Thermodynamic Modeling of Neodymium(III)-Sulfate Complexation at Varied Ionic Strengths and Temperatures

The interaction between neodymium(III) and sulfate (B86663) ions in aqueous solutions is a critical aspect of its chemistry, influencing its solubility and reactivity. Thermodynamic models are essential tools for predicting the behavior of these systems under different conditions.

A thermodynamic model utilizing the Pitzer formulation has been developed to describe the interaction of Nd(III) with sulfate. This model is applicable up to high ionic strengths (~16.5 mol·kg⁻¹) and temperatures up to 100 °C. researchgate.netosti.govosti.gov Such models are crucial for designing and optimizing chemical processes for the recovery of rare earth elements from various sources, including ore concentrates and recycled materials. researchgate.netosti.govosti.gov The complexation of Nd(III) with sulfate is also relevant to the management of nuclear waste, where neodymium serves as an analog for trivalent actinides. researchgate.netosti.govosti.gov

A comprehensive thermodynamic model based on the Mixed-Solvent Electrolyte (MSE) framework has been developed to calculate the phase behavior and caloric properties of rare earth elements in multicomponent sulfate solutions. researchgate.netiaea.org This model covers a wide range of temperatures (up to 300 °C) and concentrations, extending to solid-liquid saturation. iaea.org

Table 1: Factors Influencing Neodymium(III)-Sulfate Complexation

| Factor | Description |

|---|---|

| Ionic Strength | Affects the activity coefficients of the ions in solution, thereby influencing the stability of the Nd(III)-sulfate complexes. Models using the Pitzer formulation can account for these effects up to high ionic strengths. researchgate.netosti.govosti.gov |

| Temperature | Influences the equilibrium constants of the complexation reactions. Spectrophotometric studies at elevated temperatures provide data on the stability of these complexes. |

Retrograde Solubility Behavior and its Implications for Crystallization

A distinctive characteristic of neodymium(III) sulfate is its retrograde solubility in water, meaning its solubility decreases as the temperature increases. wikipedia.orgsmolecule.com This behavior is contrary to that of most salts and has significant implications for its crystallization.

This property can be exploited for the separation of neodymium sulfate from other more soluble salts. For instance, in a solution containing multiple metal sulfates, increasing the temperature can selectively crystallize neodymium(III) sulfate. sciencemadness.org The octahydrate is the most common form of neodymium(III) sulfate. wikipedia.org It undergoes decomposition to the pentahydrate at 40 °C, which then converts to the dihydrate at 145 °C. The anhydrous form is obtained at 290 °C. wikipedia.org

Antisolvent crystallization is another technique used to recover neodymium(III) sulfate octahydrate from aqueous solutions. uct.ac.za In this method, a solvent in which neodymium sulfate is sparingly soluble, such as ethanol (B145695), is added to the aqueous solution. uct.ac.za This process induces supersaturation and subsequent crystallization. Studies have shown that increasing the ratio of the organic antisolvent to the aqueous solution can enhance the yield of neodymium sulfate octahydrate. uct.ac.za However, higher supersaturation levels can lead to the formation of smaller particles, which may be challenging to handle in downstream processes. uct.ac.za Seeding the solution with pre-existing crystals of this compound can be employed to control particle size and morphology. uct.ac.za

Table 2: Solubility of Neodymium(III) Sulfate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

|---|

Note: The table illustrates the general trend of retrograde solubility. More detailed data across a wider temperature range would be required for precise crystallization control.

Phase Equilibria and Precipitation Phenomena in Multicomponent Systems

The phase equilibria of neodymium(III) sulfate in multicomponent systems are of great interest for the separation and purification of rare earth elements. Thermodynamic models are crucial for predicting the solid-liquid phase diagrams and understanding the precipitation behavior in these complex mixtures. researchgate.netiaea.org

A thermodynamic model using the Mixed-Solvent Electrolyte (MSE) framework has been successfully applied to describe the behavior of rare earth sulfates in multicomponent systems containing sulfuric acid and/or sodium sulfate. iaea.org This model can predict the solubility of both stable and metastable solid phases. iaea.org The solubility of rare earth sulfates at ambient conditions exhibits an "s-shape" pattern as a function of the cation radius, with a local maximum at praseodymium. iaea.org

The precipitation of neodymium from sulfate solutions is highly dependent on the pH of the solution. researchgate.net In a study involving a synthetic leach liquor containing neodymium and iron, it was found that the percentage of neodymium precipitation increased with pH, reaching 95.90% at a pH of 1.83. researchgate.net However, further increases in pH led to the co-precipitation of iron. researchgate.net This highlights the importance of precise pH control for the selective precipitation of neodymium.

Interaction Studies with Other Compounds Leading to Double Salts or Precipitates

Neodymium(III) sulfate can interact with other compounds in solution to form double salts or other precipitates. This phenomenon is particularly important in hydrometallurgical processes for the recovery of rare earth elements.

A common method for separating neodymium from other elements, such as iron, involves the formation of double salts. sciencemadness.org For example, the addition of potassium sulfate to a solution containing neodymium and iron sulfates can lead to the precipitation of a highly insoluble potassium-neodymium double salt, allowing for an effective separation. sciencemadness.org

Similarly, in the recycling of spent nickel-metal hydride (Ni-MH) batteries, neodymium and other rare earth elements can be selectively precipitated from a sulfate leach liquor by adding sodium sulfate. mdpi.com This process forms sodium-lanthanide double sulfate salts with the general formula NaREE(SO₄)₂·H₂O. mdpi.com Thermodynamic calculations and experimental work have shown that high precipitation yields of rare earth elements can be achieved by controlling parameters such as temperature and the molar ratio of sodium to rare earth elements. mdpi.com X-ray diffraction analysis has revealed that the precipitated rare earth elements can form a solid solution with a specific chemical formula, rather than a simple mixture of individual double salts. mdpi.com

The presence of other anions, such as chloride and nitrate (B79036), can influence the precipitation behavior through complexation with the dissolved rare earth elements. mdpi.com Thermodynamic analysis has shown that the effectiveness of precipitation generally follows the order of sodium double salt, hydrated sulfate, and then anhydrous sulfate. mdpi.com

Table 3: Common Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| Neodymium(III) sulfate | Nd₂(SO₄)₃ |

| This compound | Nd₂(SO₄)₃·8H₂O |

| Neodymium(III) oxide | Nd₂O₃ |

| Sulfuric acid | H₂SO₄ |

| Sodium sulfate | Na₂SO₄ |

| Potassium sulfate | K₂SO₄ |

| Ethanol | C₂H₅OH |

| Iron sulfate | FeSO₄ or Fe₂(SO₄)₃ |

| Sodium-lanthanide double sulfate | NaREE(SO₄)₂·H₂O |

| Potassium-neodymium double salt | KNd(SO₄)₂ |

| Neodymium(III) chloride | NdCl₃ |

| Neodymium(III) nitrate | Nd(NO₃)₃ |

| Praseodymium(III) sulfate | Pr₂(SO₄)₃ |

Catalytic and Advanced Material Applications of Neodymium Iii Sulfate Octahydrate in Research

Catalytic Activity in Organic Transformations and Reaction Mechanisms

The Neodymium(III) ion (Nd³⁺) possesses a high charge density and available f-orbitals, allowing it to function as a potent Lewis acid. This characteristic is central to its catalytic activity, enabling it to activate substrates and facilitate a variety of organic transformations.

Neodymium(III) Sulfate (B86663) as a Lewis Acid Catalyst (e.g., Aldol (B89426) Condensation, Diels-Alder Cycloaddition)

As a Lewis acid, the neodymium(III) ion can coordinate to carbonyl groups and other electron-rich centers, enhancing the electrophilicity of the substrate and accelerating reactions. While specific studies detailing the use of Neodymium(III) sulfate octahydrate in classic carbon-carbon bond-forming reactions like the Aldol condensation and Diels-Alder cycloaddition are not extensively documented, the reactivity of other neodymium salts and related rare-earth compounds provides a strong basis for its potential in these areas. msu.eduwikipedia.org

Lewis acid catalysis is crucial for these reactions as it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition. libretexts.org Research has shown that other rare-earth Lewis acids, such as scandium triflate, are effective catalysts for Diels-Alder reactions. caltech.edu Similarly, Lewis acids like titanium tetrachloride are widely used in Mukaiyama aldol condensations. msu.eduwikipedia.org

A novel neodymium-ammonium sulfate, Nd(SO₄)₂·NH₄, synthesized hydrothermally, has demonstrated notable catalytic activity. rsc.org This material has proven effective in the hydrogenation of alkenes and the selective oxidation of organic sulfides, showcasing the catalytic potential of neodymium sulfate-based compounds. rsc.org The catalyst showed good activity and selectivity and could be reused for multiple cycles without significant loss of performance, highlighting its robustness. rsc.org

| Catalyst | Reaction Type | Key Finding | Reference |

| Nd(SO₄)₂·NH₄ | Alkene Hydrogenation | Showed good catalytic activity. | rsc.org |

| Nd(SO₄)₂·NH₄ | Selective Oxidation of Organic Sulfides | Demonstrated good activity and selectivity; reusable for at least four cycles. | rsc.org |

Given the established Lewis acidity of the Nd³⁺ ion and the demonstrated catalytic performance of related sulfate compounds, this compound represents a promising, water-tolerant, and potentially recyclable catalyst for various organic transformations, including Aldol and Diels-Alder reactions.

Application in Environmental Catalysis (e.g., Degradation of Pollutants)

In the field of environmental remediation, neodymium-based materials are gaining attention for their ability to catalyze the degradation of persistent organic pollutants. This compound serves as an excellent precursor for synthesizing neodymium-doped photocatalysts.

Research has shown that doping a Zn-Al layered double hydroxide (B78521) (LDH) with neodymium enhances its photocatalytic activity for degrading organic dyes under visible light. researchgate.net The degradation efficiency of the Zn-Al LDH catalyst increased from 64% to 93% after being doped with Nd³⁺ ions. researchgate.net The enhancement is attributed to the role of Nd³⁺ ions in promoting the separation of electron-hole pairs, which is a critical step in photocatalysis. researchgate.net This improved charge separation leads to a higher concentration of reactive oxygen species (ROS), such as hydroxyl radicals, which are responsible for breaking down the pollutant molecules into less harmful substances. mdpi.comnih.govnih.gov

The general mechanism involves the excitation of the semiconductor photocatalyst by light, generating electron-hole pairs. The Nd³⁺ dopant acts as an electron trap, preventing the rapid recombination of these pairs and making them more available to react with water and oxygen to produce ROS. Studies on other systems, such as Nd-doped CoFe₂O₄, have also confirmed enhanced photocatalytic degradation of dyes, further supporting the role of neodymium in improving catalyst performance for wastewater treatment. researchgate.net

Role as a Precursor in Functional Material Synthesis

This compound is a valuable starting material for producing a range of advanced functional materials due to the unique electronic and magnetic properties of the neodymium ion.

Synthesis of Neodymium-Containing Magnetic Materials

Neodymium is a critical component of the strongest known type of permanent magnet: the neodymium-iron-boron (NdFeB) magnet. e-magnetsuk.comstanfordmagnets.com These magnets are essential for numerous modern technologies, including electric vehicle motors, wind turbines, and consumer electronics. The manufacturing process for NdFeB magnets begins with the separation and refinement of rare-earth elements. stanfordmagnets.comstanfordmagnets.com

Neodymium(III) sulfate is a key chemical intermediate in this supply chain. It is typically produced by dissolving neodymium(III) oxide in sulfuric acid. wikipedia.org The sulfate can then be converted into other neodymium compounds or directly into neodymium metal through high-temperature electrolysis or metallothermic reduction processes. This neodymium metal is then alloyed with iron, boron, and minor amounts of other elements like dysprosium to produce the final magnetic material. e-magnetsuk.comstanfordmagnets.com The alloy is subsequently milled into a fine powder, pressed in a strong magnetic field to align the particles' magnetic domains, and sintered at high temperatures to create a dense, solid magnet. e-magnetsuk.comstanfordmagnets.com

| Element | Symbol | Percentage by Weight (%) | Reference |

| Neodymium | Nd | 29 - 32 | e-magnetsuk.comstanfordmagnets.com |

| Iron | Fe | 64.2 - 68.5 | e-magnetsuk.comstanfordmagnets.com |

| Boron | B | 1.0 - 1.2 | e-magnetsuk.comstanfordmagnets.com |

| Aluminum | Al | 0.2 - 0.4 | stanfordmagnets.com |

| Niobium | Nb | 0.5 - 1.0 | stanfordmagnets.com |

| Dysprosium | Dy | 0.8 - 1.2 | stanfordmagnets.com |

Development of Luminescent Materials and Phosphors

The neodymium(III) ion exhibits sharp and intense luminescence in the near-infrared (NIR) region, making it highly suitable for applications in optical materials and phosphors. This compound can serve as a precursor to synthesize these luminescent materials. The synthesis often involves dissolving the neodymium salt and incorporating it into a host matrix or coordinating it with organic ligands.

Studies on phosphonate (B1237965) ester-supported neodymium(III) complexes, prepared from precursors like neodymium nitrate (B79036), demonstrate characteristic emission bands around 890 nm, 1060 nm, and 1350 nm. nih.gov These emissions correspond to electronic transitions from the excited ⁴F₃/₂ state to the lower-lying ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ states of the Nd³⁺ ion, respectively. nih.gov The specific properties of the luminescent material can be tuned by changing the host matrix or the coordinating ligands, which affect the local chemical environment of the Nd³⁺ ion.

Precursors for Laser Crystal Growth

One of the most prominent applications of neodymium is in solid-state lasers, with the Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser being the most common. wikipedia.orgrp-photonics.com Neodymium(III) sulfate is used in the production of the glass and crystals for these powerful lasers. wikipedia.org

In an Nd:YAG laser, a small fraction (typically around 1%) of the Yttrium (Y³⁺) ions in the Yttrium Aluminum Garnet (Y₃Al₅O₁₂) crystal lattice are replaced by Neodymium (Nd³⁺) ions. wikipedia.org This doping is possible because the ionic radii of Nd³⁺ and Y³⁺ are similar. The Nd³⁺ ions are the active laser medium, providing the lasing activity. wikipedia.orgsamaterials.com The crystals are grown from a melt containing the constituent oxides, for which Neodymium(III) sulfate can be a precursor to obtain high-purity neodymium oxide. The resulting Nd:YAG crystals are then optically pumped, typically with a flashlamp or laser diode, to excite the neodymium ions and create the population inversion necessary for laser emission, which primarily occurs at a wavelength of 1064 nm. wikipedia.org4lasers.com

| Property | Value | Reference |

| Primary Laser Wavelength | 1064 nm | wikipedia.org4lasers.com |

| Dopant | Neodymium (Nd³⁺) | wikipedia.org |

| Host Crystal | Yttrium Aluminum Garnet (YAG) | wikipedia.org |

| Typical Doping Level | 0.6 - 1.3 at. % | 4lasers.com |

| Pumping Wavelength | ~808 nm | rp-photonics.com4lasers.com |

| Crystal Structure | Cubic | 4lasers.com |

Research in Rare Earth Element Separation and Hydrometallurgical Processes

Neodymium(III) sulfate and its hydrated forms are central to hydrometallurgical routes for recovering neodymium and other rare earth elements (REEs) from both primary ores and secondary sources like permanent magnets and industrial waste. core.ac.uktuhh.deosti.gov Hydrometallurgy offers an efficient pathway for producing high-purity REEs compared to pyrometallurgical methods, though it involves challenges such as managing aqueous waste streams. core.ac.uk The typical hydrometallurgical process involves leaching the source material to dissolve the target metals, followed by separation and purification steps like solvent extraction or selective precipitation. mdpi.com Sulfuric acid is a common leaching agent, which leads to the formation of neodymium(III) sulfate in the aqueous leach solution. d-nb.info Understanding the behavior of neodymium(III) sulfate in these complex aqueous systems, particularly at high ionic strengths and elevated temperatures, is crucial for optimizing the entire recovery process. osti.gov Research in this area focuses on enhancing the efficiency of REE extraction and developing sustainable methods for their separation and recovery. tuhh.ded-nb.info

Optimization of Leaching and Recovery Methodologies

The leaching stage is a critical step in the hydrometallurgical recovery of neodymium, where solid REE-containing materials are dissolved into an aqueous solution. mdpi.com Sulfuric acid is frequently used for this purpose, and extensive research has been conducted to optimize the leaching conditions to maximize REE recovery. ekb.egekb.eg Key parameters that are manipulated include acid concentration, temperature, solid-to-liquid (S/L) ratio, and leaching time.

Studies have shown that increasing the sulfuric acid concentration generally improves the leaching efficiency of REEs. mdpi.com However, excessively high concentrations can sometimes be detrimental, leading to the re-precipitation of REEs due to the formation of less soluble compounds like calcium sulfate (gypsum) when calcium is present in the source material. mdpi.com For instance, research on leaching REEs from phosphogypsum found that a 2 M sulfuric acid concentration yielded the highest efficiency at 90%. mdpi.com Similarly, a study on phosphate (B84403) rock determined the optimal sulfuric acid concentration to be 1.5 M, which, combined with other optimized parameters, achieved a leaching efficiency of 96.6%. ekb.eg

Temperature also plays a significant role. Leaching efficiency tends to increase with temperature up to an optimal point. ekb.egui.ac.id For example, a study on Indonesian zircon tailing identified 60°C as the optimum temperature for recovering heavy REEs. ui.ac.id Another study on phosphate rock found 55°C to be the ideal reaction temperature. ekb.eg

The solid-to-liquid ratio and leaching duration are also fine-tuned to ensure efficient dissolution. A lower S/L ratio (more liquid) generally favors higher leaching rates. ekb.egekb.eg Leaching reactions are often rapid, with studies showing that over 90% of REEs can be leached within the first 10-60 minutes, after which the reaction rate slows as it approaches equilibrium. ekb.egmdpi.com The optimization of these parameters is essential for developing economically viable and efficient processes for neodymium recovery. tuhh.de

Table 1: Optimized Leaching Conditions for Rare Earth Elements using Sulfuric Acid

| Source Material | Optimal H₂SO₄ Conc. | Optimal Temp. | Optimal S/L Ratio (w/v) | Optimal Time | REE Leaching Efficiency | Reference |

|---|---|---|---|---|---|---|

| Phosphate Rock | 1.5 M | 55 °C | 1:30 g/mL | 1.0 hr | 96.6% | ekb.eg |

| Zircon Tailing | 0.5 M | 60 °C | 1:10 g/mL | 1.0 hr | up to 99% | ui.ac.id |

| Phosphogypsum | 2 M | 60 °C | 1:8 | 4.0 hr | 92% | mdpi.com |

| NdFeB Magnets | 3 M | Not Specified | 1:50 g/mL | Not Specified | ~97% (for Nd) | researchgate.net |

Mitigation of Co-precipitation with Impurities (e.g., Gypsum)

A significant challenge in hydrometallurgical processes that use sulfuric acid is the presence of impurities, particularly calcium, in the source material. researchgate.net When sulfuric acid is used to leach materials like phosphogypsum or certain REE ores, the calcium ions react with sulfate ions to precipitate calcium sulfate, commonly in the form of gypsum (CaSO₄·2H₂O). mdpi.commdpi.com This precipitation is problematic because trivalent rare earth ions, such as neodymium(III), can be incorporated into the gypsum crystal structure, a process known as co-precipitation. researchgate.net

Mitigating this co-precipitation is a key area of research. One approach is to carefully control leaching conditions to avoid gypsum formation. For example, using lower sulfuric acid concentrations can limit the availability of sulfate ions. mdpi.com Another strategy involves pre-leaching the material with a different acid, such as hydrochloric acid, to remove calcium before the main sulfuric acid leaching step. mdpi.com

More advanced research focuses on using additives to inhibit REE co-precipitation. Cationic modifiers have been shown to reduce the fraction of REEs that co-precipitate with gypsum, whereas some anionic modifiers can worsen the problem. researchgate.net Furthermore, hydrothermal treatment of the gypsum-containing slurry can induce recrystallization, which has been shown to improve REE recovery from as low as 5% to as high as 80% by releasing the trapped elements from the crystal structure. mdpi.com These strategies are crucial for improving the efficiency and selectivity of REE separation in sulfate-based hydrometallurgical systems. researchgate.net

Table 2: Factors Influencing REE Co-precipitation with Gypsum

| Factor | Observation | Impact on REE Recovery | Potential Mitigation | Reference |

|---|---|---|---|---|

| High H₂SO₄ Concentration | Increases gypsum (CaSO₄) formation when Ca²⁺ is present. | Decreases recovery due to REE entrapment in the gypsum layer. | Optimize acid concentration; two-stage leaching. | mdpi.comresearchgate.net |

| Presence of Ca²⁺ | Leads to precipitation of gypsum, which incorporates REE³⁺. | Reduces REE recovery efficiency. | Pre-leaching to remove calcium; monitor and control Ca²⁺ levels. | mdpi.comresearchgate.net |

| REE Concentration | Extent of REE incorporation into gypsum increases with REE concentration in the solution (up to a point). | Higher potential for loss at higher REE concentrations. | Use of special additives (e.g., cationic modifiers). | researchgate.netresearchgate.net |

| Recrystallization | Hydrothermal treatment can cause recrystallization of gypsum. | Can significantly improve REE recovery by releasing trapped elements. | Apply hydrothermal treatment to the slurry. | mdpi.com |

Computational Chemistry and Theoretical Modeling of Neodymium Iii Sulfate Octahydrate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding in Neodymium(III) sulfate (B86663) octahydrate. These calculations provide a detailed picture of the interactions between the Nd(III) ion, the sulfate anions, and the water molecules of hydration.

The electronic configuration of the Nd(III) ion, [Xe]4f³, gives rise to a rich energy level structure. The orientation and nature of the ligands surrounding the Nd(III) ion, in this case, the oxygen atoms from the sulfate groups and water molecules, significantly influence the splitting of these electronic states. This is a key aspect of the crystal field theory as applied to lanthanide ions. digitellinc.com Computational models can predict the electronic configuration and the resulting splitting of the ground state (⁴I₉/₂) and other multiplets of the Nd(III) ion within the specific coordination environment of the octahydrate crystal. digitellinc.com

Studies on related neodymium complexes, such as Nd(III) tris(oxidiacetate), have demonstrated that state-of-the-art ab initio calculations can accurately reproduce the crystal field splitting observed experimentally through luminescence spectroscopy. nih.gov These calculations map the electronic transitions and provide a detailed assignment of the Kramers levels. nih.gov Although specific quantum chemical calculations for Neodymium(III) sulfate octahydrate are not widely reported in the literature, the methodologies developed for other Nd(III) complexes can be applied to understand its electronic properties.

Table 1: Representative Theoretical Data on Nd(III) Coordination

This table presents typical data obtained from computational studies on hydrated Nd(III) ions, which serves as a model for the local environment in this compound.

| Parameter | Typical Calculated Value | Computational Method |

| Nd-O (Water) Bond Length | 2.50 - 2.60 Å | DFT, MD |

| Primary Hydration Number | 9 | MD |

| Coordination Geometry | Tricapped Trigonal Prism | MD |

Molecular Dynamics Simulations for Hydration and Solution Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and ions in solution. For this compound, MD simulations can provide critical insights into the structure and dynamics of the hydrated Nd(III) ion and its interaction with sulfate ions in an aqueous environment.

MD simulations of lanthanide ions in aqueous solution have shown that the Nd(III) ion typically has a primary hydration shell consisting of nine water molecules. osti.gov These simulations reveal the geometry of the hydration sphere, which is often a tricapped trigonal prism. osti.gov The simulations also provide information on the dynamics of this hydration shell, including the residence time of water molecules and the mechanism of water exchange with the bulk solvent. The lifetime of a tricapped trigonal prism geometry for the hydrated Nd(III) ion is on the order of picoseconds, indicating a dynamic coordination environment. osti.gov

Advanced Thermodynamic Modeling for Process Design and Environmental Fate Prediction

Thermodynamic modeling is essential for designing and optimizing industrial processes involving Neodymium(III) sulfate, such as in the extraction and recycling of rare earth elements. nih.govosti.govresearchgate.net It is also crucial for predicting the environmental fate and mobility of neodymium. nih.govosti.gov

A thermodynamic model based on the Pitzer formulation has been developed to describe the interaction of Nd(III) with sulfate at high ionic strengths (up to ~16.5 mol·kg⁻¹) and temperatures up to 100 °C. nih.govosti.gov This model is critical for optimizing the extraction of neodymium from ore concentrates using sulfuric acid. nih.govosti.govresearchgate.net Spectrophotometric studies at elevated temperatures have shown that the dominant species in solution are NdSO₄⁺ and Nd(SO₄)₂⁻, with the latter becoming more significant at higher temperatures. researchgate.net

The model can be used to predict the solubility of Neodymium(III) sulfate under various conditions and to understand the speciation of neodymium in complex aqueous solutions, such as those found in industrial leachates and natural waters. nih.govosti.gov This information is vital for designing efficient separation processes and for assessing the potential for neodymium transport in the environment. nih.govosti.gov

Table 2: Thermodynamic Parameters for Nd(III)-Sulfate Complexation

This table presents experimentally determined formation constants for neodymium-sulfate complexes at elevated temperatures, which are used in and validated by thermodynamic models.

| Complex | Temperature (°C) | Log K |

| NdSO₄⁺ | 30 | 1.85 |

| NdSO₄⁺ | 250 | 4.5 |

| Nd(SO₄)₂⁻ | 30 | 2.5 |

| Nd(SO₄)₂⁻ | 250 | 7.0 |

Source: Adapted from spectrophotometric studies of neodymium(III) complexation in sulfate solutions. researchgate.net

Crystal Structure Prediction and Energetic Stability Analysis

Computational methods for crystal structure prediction (CSP) and energetic stability analysis are increasingly used to understand the solid-state properties of materials like this compound. These methods aim to predict the most stable crystal structures of a compound from its chemical formula and to evaluate the energetic feasibility of different polymorphs and hydrates.

The crystal structure of this compound has been determined experimentally to be monoclinic with the space group C2/c. researchgate.net CSP methods, often employing a combination of force-field calculations and more accurate quantum mechanical methods like solid-state DFT, can be used to computationally generate and rank possible crystal structures. osti.govresearchgate.net The ability to reproduce the experimentally known structure provides confidence in the predictive power of these methods for new materials. osti.govresearchgate.net

Energetic stability analysis of salt hydrates is crucial for applications in thermal energy storage and for understanding their dehydration behavior. nih.govacs.org High-throughput DFT calculations can be used to predict the thermodynamic stability of a vast number of hypothetical salt hydrates, identifying promising new materials. nih.govacs.org For this compound, computational methods can be used to calculate the dehydration energies for the stepwise removal of water molecules, providing insights into its thermal decomposition pathway. This complements experimental techniques like thermogravimetric analysis.

Emerging Research Frontiers and Prospective Directions in Neodymium Iii Sulfate Octahydrate Studies

Innovations in Green Synthesis and Sustainable Production Methods

The conventional extraction of neodymium involves energy-intensive processes with significant environmental footprints. acs.org Consequently, a major research thrust is the development of green and sustainable methods for producing neodymium(III) sulfate (B86663). These efforts are centered on two main strategies: recovering neodymium from waste streams and developing more environmentally benign separation techniques.

End-of-life products, such as permanent magnets (NdFeB) and nickel-metal hydride (Ni-MH) batteries, represent a significant secondary source of neodymium. osti.govchimia.ch Hydrometallurgical routes, which use leaching agents like sulfuric acid to dissolve the metals, are being refined to improve efficiency and minimize waste. chimia.chresearchgate.net A key area of investigation is the selective precipitation of neodymium from complex leachate solutions. For instance, studies have explored the use of pH adjustments and precipitants like sodium sulfate to selectively recover neodymium as a double salt, which can then be converted to neodymium(III) sulfate. researchgate.netmdpi.com

Another promising frontier is the recovery of rare-earth elements from industrial waste, particularly acid mine drainage (AMD). acs.org AMD is an acidic, sulfate-rich runoff from mining operations that often contains dissolved metals, including rare-earth elements. acs.orgCurrent time information in Larimer County, US. Research is focused on developing thermodynamic models to understand and predict the behavior of Nd(III) in these high-sulfate solutions, which is crucial for designing effective extraction and recovery processes. osti.govCurrent time information in Larimer County, US.

Furthermore, electrochemical methods are gaining traction as a sustainable alternative to traditional hydrometallurgy. acs.org These techniques leverage the electrochemical properties of rare-earth elements to achieve separation, potentially operating at ambient conditions and reducing chemical waste. acs.org

The following table summarizes emerging sustainable production strategies for neodymium compounds.

| Strategy | Source Material | Key Research Focus | Potential Advantage |

| Recycling | End-of-life NdFeB magnets, Ni-MH batteries | Improving leaching efficiency with mineral acids; selective precipitation techniques. chimia.chresearchgate.net | Reduces reliance on primary mining; circular economy. |

| Waste Valorization | Acid Mine Drainage (AMD) | Thermodynamic modeling of Nd(III)-sulfate interactions; development of selective extraction processes. acs.orgCurrent time information in Larimer County, US. | Environmental remediation combined with resource recovery. |

| Electrochemical Separation | Ores, waste streams | Development of selective electrodes and electrolytic cells. acs.org | Reduced energy consumption and chemical waste compared to traditional methods. acs.org |

In-situ and Operando Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of crystallization, dissolution, and reaction is fundamental to controlling the properties of neodymium(III) sulfate octahydrate. The shift from post-synthesis characterization to real-time, in-situ, and operando monitoring represents a significant research frontier. These advanced analytical methods provide insights into reaction mechanisms and kinetics that are unattainable through conventional means.

Antisolvent crystallization is a key technique for recovering neodymium(III) sulfate from aqueous solutions, where adding an organic solvent like ethanol (B145695) induces precipitation. uct.ac.za Detailed studies have investigated how parameters such as the organic-to-aqueous ratio and seed loading affect the yield, particle size distribution, and morphology of the resulting Nd₂(SO₄)₃·8H₂O crystals. uct.ac.za While these studies establish foundational relationships, the next step is to observe these processes directly. Techniques like in-situ rainbow Schlieren deflectometry, which has been used to study sodium sulfate crystallization, could be adapted to visualize and quantify the concentration and temperature gradients around growing neodymium(III) sulfate crystals in real-time. researchgate.net

For catalytic applications involving neodymium compounds, operando spectroscopy is a particularly powerful tool. youtube.com Techniques such as operando X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy allow researchers to study the electronic and local coordination environment of the neodymium catalyst under actual reaction conditions. chimia.chyoutube.com This can reveal transient intermediates and changes in the catalyst structure during a reaction, providing crucial information for designing more efficient catalysts. chimia.chresearchgate.net For instance, operando spectroscopy can be used to monitor the changes in a lanthanide-promoted catalyst during ammonia (B1221849) synthesis, offering a pathway to developing more efficient processes. researchgate.net Real-time analytics, including fiber optic UV-Vis spectroscopy and various imaging techniques, are also being explored for monitoring dissolution and precipitation on a small scale, which is essential for process optimization and quality control. nih.gov

Nanoscale this compound Research

The transition from bulk materials to nanomaterials often unlocks novel properties and applications, and neodymium(III) sulfate is no exception. Research into nanoscale neodymium compounds, including the potential for nano-sized this compound, is an expanding frontier. Commercial suppliers now offer neodymium sulfate in submicron and nanopowder forms, indicating active research and application in this area. americanelements.com

The synthesis of neodymium-containing nanoparticles is a primary focus. While much of the literature centers on neodymium oxide (Nd₂O₃) nanoparticles, these often serve as precursors for other neodymium compounds. primescholars.comresearchgate.net Established synthesis methods for Nd₂O₃ nanoparticles include homogeneous co-precipitation, solvothermal routes, and hydrogen plasma-metal reactions, which yield nanoparticles with controlled size and morphology. primescholars.comcapes.gov.bracs.org The reverse micelle method has also been reported for synthesizing neodymium nanoparticles directly. azonano.com

These neodymium-containing nanomaterials are being explored for a variety of applications. They can be used as additives in coatings, plastics, and to create nanofibers. azonano.com In the realm of catalysis, neodymium oxide nanoparticles serve as catalysts and catalyst supports. azonano.com A notable application is in environmental remediation, where neodymium-doped zinc oxide (ZnO) nanoparticles have been successfully employed as a cathode catalyst in microbial desalination cells, enhancing the efficiency of both power generation and water desalination. mdpi.com Furthermore, neodymium is used to dope (B7801613) other nanomaterials, such as tin sulfide (B99878) (SnS), to create novel structures like "nanoflowers" with tailored optical and electrical properties. nanochemres.org The unique properties of these nanomaterials stem from their high surface area and quantum effects, making them a rich area for future investigation. azonano.com

Integration into Hybrid Materials and Composites for Multifunctional Applications

The utility of this compound is significantly enhanced when it is integrated as a component into hybrid materials and composites. In these systems, the neodymium compound imparts specific optical, magnetic, or catalytic properties to the host material, leading to multifunctional applications.

A classic and prominent example is in the field of optics. Neodymium(III) ions are used as a dopant in various host materials to create powerful solid-state lasers. The most well-known of these is the Nd:YAG (neodymium-doped yttrium aluminum garnet) laser, where Nd³⁺ ions are responsible for the lasing action. americanelements.com Neodymium(III) sulfate can serve as a precursor for introducing neodymium into the glass or crystal matrix during manufacturing. wikipedia.org Beyond lasers, neodymium is used as a colorant in specialty glasses, imparting shades of violet and red-wine, and is a key component of "didymium" glass used in protective eyewear for glassblowers. stanfordmaterials.com

In catalysis, neodymium compounds are integrated into catalyst systems for various chemical transformations. While often used in oxide form, the fundamental catalytic activity stems from the neodymium ion. These catalysts are used in petroleum cracking and in polymerization reactions. alfachemic.com The integration of neodymium into composite photocatalysts, such as Nd-Bi₂O₃, is being explored for environmental applications like the degradation of organic pollutants in wastewater. alfachemic.com

The creation of composites for electronic applications is another active research area. Neodymium compounds are used in the manufacturing of dielectric materials and capacitors. azonano.com The integration of neodymium-based nanoparticles into polymer matrices or other host materials is a prospective route to developing novel composites with tailored electronic or magnetic properties.

The table below lists several applications where neodymium(III) sulfate or its derivatives are integrated into hybrid materials.

| Application Area | Hybrid Material/Composite | Function of Neodymium | Example |

| Optics | Doped Glass/Crystal | Lasing medium, Colorant | Nd:YAG Lasers, Didymium Glass americanelements.comstanfordmaterials.com |

| Catalysis | Supported Catalysts, Composite Photocatalysts | Active catalytic site, Promoter | Petroleum cracking, Wastewater treatment alfachemic.com |

| Electronics | Dielectric Materials | Component of high-permittivity capacitors | Ceramic Capacitors azonano.com |

| Energy | Cathode Materials | Catalyst for Oxygen Reduction Reaction (ORR) | Nd-doped ZnO in Microbial Desalination Cells mdpi.com |

Environmental Relevance and Geochemical Cycling of Neodymium(III) Sulfates

The increasing use of neodymium in various technologies necessitates a deeper understanding of its environmental behavior and geochemical cycling. Neodymium(III) sulfate is a key species in this context, as sulfate is a common anion in many natural and industrial aqueous systems. Current time information in Larimer County, US.

A significant area of environmental research is the behavior of neodymium in mining-impacted environments, particularly in acid mine drainage (AMD). acs.orgCurrent time information in Larimer County, US. AMD is characterized by low pH and high concentrations of sulfate and various metals. acs.org Understanding the interaction between Nd(III) and sulfate ions under these conditions is critical for predicting the mobility and fate of neodymium in the environment. osti.govCurrent time information in Larimer County, US. Thermodynamic modeling studies are being conducted to describe these interactions at high ionic strengths and elevated temperatures, which helps in assessing the potential for natural attenuation or for developing remediation strategies. Current time information in Larimer County, US.

Furthermore, neodymium is often used as a chemical analog for trivalent actinides, such as americium(III), in studies related to nuclear waste management. osti.govCurrent time information in Larimer County, US. The complexation of Nd(III) with sulfate ions in brines and other aqueous solutions relevant to geological repositories is studied to predict the long-term behavior of actinide waste. osti.gov

The geochemical cycle of neodymium is part of the larger cycle of rare-earth elements, which can be mobilized from rocks and ores through weathering processes. The presence of sulfate in groundwater and surface water influences the speciation of dissolved neodymium, affecting its transport and potential bioavailability. Research into the precipitation and dissolution of rare-earth sulfates under various geochemical conditions helps to build more accurate models of their environmental cycling. mdpi.com These studies are crucial for assessing the environmental impact of both natural processes and anthropogenic activities related to the extraction and use of neodymium.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Neodymium(III) sulfate octahydrate in a laboratory setting?

- Methodological Answer : High-purity synthesis typically involves dissolving neodymium oxide (Nd₂O₃) in sulfuric acid under controlled temperature (60–80°C), followed by crystallization. Recrystallization from deionized water ensures purity >99.9%. Trace impurities (e.g., other rare earth metals) are minimized using ICP-OES-guided purification .

Q. What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?